molecular formula C20H12N4O6 B2662836 9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid CAS No. 326013-13-2

9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid

Cat. No. B2662836
M. Wt: 404.338
InChI Key: MMYAUGMNUBQGBT-ZBJSNUHESA-N
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Description

Synthesis Analysis

While specific synthesis methods for “9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid” are not available, it’s worth noting that hydrazones derived from α-dicarbonyl compounds have practical significance and are often used as substrates in the synthesis of heterocyclic structures .

Scientific Research Applications

Organosolubility and Optical Transparency

A study by Zhang et al. (2010) focused on novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer, emphasizing its organosolubility and optical transparency. These polyimides demonstrated excellent solubility in organic solvents, such as N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and m-cresol, and could form transparent, flexible, and strong films. The films showcased low moisture absorption and dielectric constants, alongside high thermal stability and glass transition temperatures, indicating their potential for various scientific and industrial applications (Shujiang Zhang et al., 2010).

Intramolecular C-H Activation

Zhao et al. (2007) explored a palladium migration process involving intramolecular C-H activation to prepare derivatives of fluoren-9-one and xanthen-9-one. This synthesis involved a dual mechanism, incorporating both palladium migration and C-H activation, potentially proceeding through an organopalladium(IV) hydride intermediate. The process presents a novel approach for synthesizing biologically interesting compounds, showcasing the chemical versatility of fluorene derivatives (Jian Zhao et al., 2007).

Acid-Triggered Fluorophore Switch

Wang et al. (2005) synthesized a series of 9-(cycloheptatrienylidene)fluorene derivatives demonstrating acid-triggered "switch on" fluorescence. These derivatives were shown to be acid-sensing fluorophores, useful as indicators in acidic environments. The study highlights the potential of fluorene derivatives in developing fluorescent sensors for pH and other analytes, contributing to fields such as environmental monitoring and diagnostic assays (Zixing Wang et al., 2005).

Thermodynamic Properties

Oliveira et al. (2013) conducted a combined experimental and computational thermodynamic study on fluorene-9-methanol and fluorene-9-carboxylic acid. This work involved measuring standard molar enthalpies of formation, entropies of sublimation and vaporization, and Gibbs energy of formation. The detailed thermodynamic characterization of these fluorene derivatives provides essential data for their application in material science and chemical engineering, underlining their stability and reactivity (J. A. Oliveira et al., 2013).

Fluorescent pH Sensor

Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore, demonstrating aggregation-induced emission (AIE) and reversible protonation-deprotonation induced emission switching. This fluorophore acts as a fluorescent pH sensor in both solution and solid state, showcasing the potential of fluorene derivatives in sensor technology, particularly for detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).

properties

IUPAC Name

(9E)-9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O6/c25-20(26)15-7-3-6-13-12-4-1-2-5-14(12)19(18(13)15)22-21-16-9-8-11(23(27)28)10-17(16)24(29)30/h1-10,21H,(H,25,26)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYAUGMNUBQGBT-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid

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